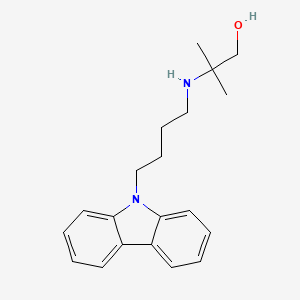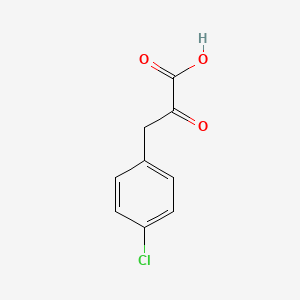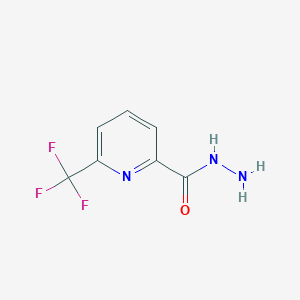
3-Phenylcycloheptan-1-one
説明
3-Phenylcycloheptan-1-one is a chemical compound with the molecular formula C13H16O and a molecular weight of 188.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a cycloheptanone ring with a phenyl group attached. The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .科学的研究の応用
Synthesis and Organic Chemistry
- One-Pot Multicatalytic Synthesis : 3-Phenylcycloheptan-1-one is used in the one-pot multicatalytic synthesis of cyclohepta[b]indoles, indolotropones, and tetrahydrocarbazoles. This process involves trimetallic orthogonal catalysis and a quadruple reaction sequence, which is significant for the yield and formation of tetrahydrocyclohepta[b]indoles (Mishra, Yadav, & Ramasastry, 2017).
Crystal Structure and Chemical Properties
- Crystal Structure Analysis : The compound is a basic unit in isoflavonoids, which exhibit antifungal and antibacterial properties. Its crystal structure has been analyzed, revealing key conformational details (Thinagar, Velmurugan, Amalraj, & Raghunathan, 2000).
Pharmacological Applications
- Role in Medicinal Chemistry : this compound is part of the 3-phenylcoumarin family, widely used in medicinal chemistry. Research since 2010 has focused on its natural origin, synthetic methods, and its role in drug design (Matos, Uriarte, & Santana, 2021).
Molecular and Computational Chemistry
- Molecular Docking and ADME Studies : The compound is used in synthesizing multi-heterocyclic antibacterial drugs. It's involved in molecular docking, ADME (Absorption, Distribution, Metabolism, and Excretion), and electronic property studies (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).
Eco-Sustainable Synthesis
- Eco-Sustainable Synthesis in Medicinal Chemistry : This compound is relevant in eco-friendly syntheses of derivatives that exhibit anticancer, antibacterial, and DNA-binding properties. It supports the development of compounds with reduced side effects and enhanced activity (Gupta et al., 2016).
Safety and Hazards
将来の方向性
While specific future directions for 3-Phenylcycloheptan-1-one are not available, the field of synthetic chemistry continues to evolve with new methodologies and applications. Future research may explore more efficient synthesis methods, potential applications, and the environmental impact of these compounds .
特性
IUPAC Name |
3-phenylcycloheptan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-13-9-5-4-8-12(10-13)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDCLDZGNYDRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74395-08-7 | |
| Record name | 3-phenylcycloheptan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 5-(5-chloro-2-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2586089.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2586090.png)
![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)thiophene-2-carboxamide](/img/structure/B2586091.png)
![N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2586094.png)
![Ethyl 2-[[5-[5-(2-ethoxy-2-oxoethyl)sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2586095.png)
![5-Bromo-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2586096.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2586097.png)

![4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2586103.png)
![1-(4-Fluorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2586104.png)
![Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2586105.png)